2-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline -

2-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-4726268
CAS Number:
Molecular Formula: C20H22N2O3S
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

    Compound Description: This compound represents a key intermediate in the synthesis of various biologically active molecules. It features a carboxylic acid group at the 1-position of the tetrahydroisoquinoline ring, alongside two methoxy groups at positions 6 and 7. The synthesis of this specific compound, particularly its (−) enantiomer, highlights the importance of stereoselectivity for its biological applications. The paper discusses its synthesis utilizing the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, emphasizing the significance of the tetrahydroisoquinoline core as a valuable scaffold in medicinal chemistry. []

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (4-Me-PDTic)

    Compound Description: This compound is a potent and selective κ opioid receptor antagonist. [] It exhibits high affinity for the κ opioid receptor (Ke = 0.37 nM) and displays significant selectivity over μ and δ opioid receptors. This selectivity profile makes it a promising candidate for developing therapies targeting conditions like depression, anxiety, and substance abuse, where κ opioid receptor antagonism is desirable. []

Quinuclidin-3-yl 1-Aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives

    Compound Description: This series of derivatives was designed as conformationally restricted analogs of quinuclidin-3-yl benzhydrylcarbamate, aiming to develop potent and bladder-selective muscarinic M3 receptor antagonists. These compounds exhibited high affinity for the M3 receptor and selectivity over the M2 receptor. Notably, (+)-(1S,3’R)-quinuclidin-3’-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride (9b) demonstrated comparable inhibitory activity against bladder contraction to oxybutynin, with a more favorable selectivity profile for bladder contraction over salivary secretion. []

(S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines and (aminomethyl)-N-(arylacetyl)-4,5,6,7-tetrahydrothienopyridines

    Compound Description: These compounds represent a novel class of kappa opioid analgesics. Notably, they demonstrate 3 to 7 times greater potency as antinociceptive agents compared to earlier lead compounds and exhibit a longer duration of action. [] These compounds share a specific pharmacophore with a torsional angle of approximately 60 degrees, determined through X-ray and 1H NMR analyses. []

2-[3-[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl]- 1,2,3,4-tetrahydroisoquinoline (Compound 21a)

    Compound Description: This compound is a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV (DPP-IV). [] It exhibits an IC50 of less than 50 nM for DPP-IV while demonstrating high selectivity over DPP8 and DPP-II. [] Importantly, it has shown promising in vivo activity, suppressing blood glucose elevation after an oral glucose challenge in Wistar rats and inhibiting plasma DPP-IV activity for up to 4 hours in BALB/c mice. []

    Relevance: Compound 21a, like 2-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline, features the 1,2,3,4-tetrahydroisoquinoline core structure. Furthermore, both compounds contain a pyrrolidine ring, although in different positions and with distinct substitutions. Compound 21a utilizes a proline mimic at the P1 site, a common feature in DPP-IV inhibitors. [] This structural similarity highlights how modifications around the core tetrahydroisoquinoline can lead to diverse biological activities.

(S)-1-(α-Naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712)

    Compound Description: This compound exhibits protective effects against myocardial ischemia and reperfusion (I/R) injury in vivo. It exerts these effects by activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and reducing inflammation during I/R. [] Pretreatment with CKD712 has been shown to improve myocardial function, decrease infarct size, and reduce apoptosis in rat models. []

1-Oxo-1,2,3,4-tetrahydroisoquinoline and 1-Oxo-1,2-dihydroisoquinoline Derivatives

    Compound Description: These compounds, incorporating either a 1-oxo-1,2,3,4-tetrahydroisoquinoline or 1-oxo-1,2-dihydroisoquinoline scaffold, were designed as potential inhibitors of the West Nile Virus (WNV) protease. [] Notably, a specific 1-oxo-1,2-dihydroisoquinoline derivative (12j) exhibited promising inhibitory activity against the WNV protease without affecting a panel of mammalian serine proteases. [] This selectivity profile makes it a promising candidate for further development as a potential antiviral agent.

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

    Compound Description: KY-021 functions as a novel peroxisome proliferator-activated receptor (PPAR) gamma agonist, exhibiting potent activity in human PPAR gamma (EC50=11.8 nM). [] In preclinical studies, KY-021 demonstrated promising antidiabetic effects. In KK-Ay mice, it effectively reduced plasma glucose and triglyceride levels. Similarly, in Zucker fatty rats, it lowered plasma triglyceride levels and improved oral glucose tolerance. [] KY-021 also displayed favorable pharmacokinetic properties, with good oral bioavailability in mice and rats. []

Properties

Product Name

2-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(3-pyrrolidin-1-ylsulfonylphenyl)methanone

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C20H22N2O3S/c23-20(21-13-10-16-6-1-2-7-18(16)15-21)17-8-5-9-19(14-17)26(24,25)22-11-3-4-12-22/h1-2,5-9,14H,3-4,10-13,15H2

InChI Key

OZAQUURWZCKLQH-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.